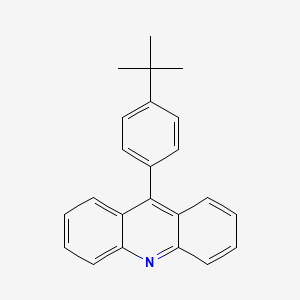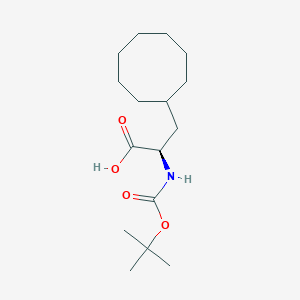
(R)-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The Boc-protected amino acid is then coupled with a cyclooctyl derivative using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of Boc-protected amino acids, including ®-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid, often employs flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. The continuous flow process allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using reagents such as trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Substitution: Nucleophilic substitution reactions where the Boc-protected amino group can be replaced by other functional groups.
Oxidation and Reduction: The cyclooctyl moiety can undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or oxalyl chloride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Deprotection: The primary product is the free amino acid derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the cyclooctyl moiety.
科学的研究の応用
®-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical and chemical processes, interacting with molecular targets such as enzymes and receptors .
類似化合物との比較
Similar Compounds
®-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure with a phenyl group instead of a cyclooctyl group.
®-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid: Contains a cyclohexyl group instead of a cyclooctyl group.
®-2-((tert-Butoxycarbonyl)amino)-3-methylpropanoic acid: Features a methyl group in place of the cyclooctyl group.
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid is unique due to its cyclooctyl moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specialized applications .
特性
分子式 |
C16H29NO4 |
|---|---|
分子量 |
299.41 g/mol |
IUPAC名 |
(2R)-3-cyclooctyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H29NO4/c1-16(2,3)21-15(20)17-13(14(18)19)11-12-9-7-5-4-6-8-10-12/h12-13H,4-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
InChIキー |
YCDKRFRIIKNPNR-CYBMUJFWSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CC1CCCCCCC1)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCCCC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


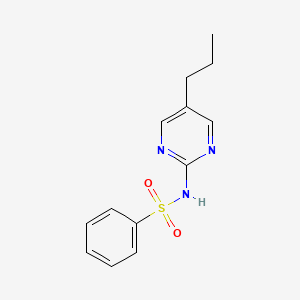

![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] propanoate](/img/structure/B12936419.png)

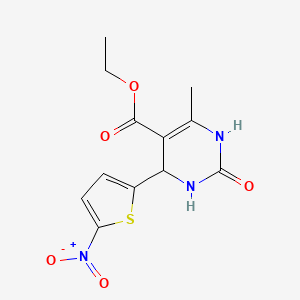


![(1R,3S)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B12936460.png)
![[4-[bis[4-[di((113C)methyl)amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-di((113C)methyl)azanium;chloride](/img/structure/B12936466.png)
![1-{2-[(2-Nitrophenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12936468.png)
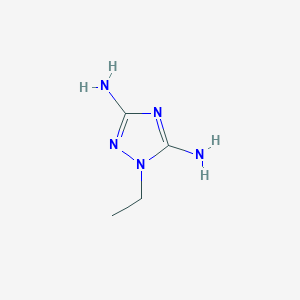
![N1-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethane-1,2-diamine](/img/structure/B12936488.png)
![5-(4-Methoxyphenyl)-6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12936490.png)
